[(4-Chloronaphthyl)sulfonyl](2-hydroxyethyl)amine
Description
Overview of Sulfonamides as Key Scaffolds in Organic and Medicinal Chemistry
The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-S(=O)₂-NR₂'), is a cornerstone in modern medicinal chemistry. wikipedia.orgnih.gov Since the discovery of sulfanilamide's antibacterial properties, the sulfonamide scaffold has been incorporated into a vast array of therapeutic agents. wikipedia.orgnih.gov This versatile group is found in drugs with applications including antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities. ekb.egtandfonline.com
The enduring importance of sulfonamides stems from their unique chemical properties. The sulfonamide nitrogen can be readily substituted, allowing for the systematic modification of a molecule's physicochemical properties, such as solubility and acidity. sohag-univ.edu.eg This adaptability makes the sulfonamide group a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. scirp.org In organic chemistry, sulfonamides are stable, often crystalline, and serve as reliable intermediates in a variety of chemical transformations. wikipedia.org
Significance of Naphthalene (B1677914) Moieties in Compound Design and Chemical Biology
Naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is more than a simple building block; it is a privileged scaffold in compound design. wikipedia.orgstudysmarter.co.uk Its rigid, planar structure and extended π-electron system provide a unique platform for molecular recognition, allowing for effective interactions with biological targets such as enzymes and receptors. rsc.org The lipophilic nature of the naphthalene ring enhances membrane permeability, a crucial factor in the bioavailability of therapeutic agents. ekb.eg
Derivatives of naphthalene have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egijpsjournal.comnih.gov FDA-approved drugs such as propranolol (B1214883) (a beta-blocker) and naproxen (B1676952) (a nonsteroidal anti-inflammatory drug) feature the naphthalene core, underscoring its therapeutic relevance. ekb.eg In chemical biology, naphthalene-based fluorescent probes are widely used to study biological processes due to their favorable photophysical properties. rsc.org
Contextualization of (4-Chloronaphthyl)sulfonylamine within Naphthalene Sulfonamide Research
Naphthalene sulfonamides, which integrate both the naphthalene and sulfonamide moieties, represent a class of compounds with significant research interest. nih.govnih.gov These hybrid molecules have been investigated for a variety of applications, including their potential as enzyme inhibitors and antagonists for cell surface receptors. nih.govnih.govresearchgate.net For instance, certain naphthalene sulfonamide derivatives have been explored as inhibitors of MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as novel antibacterial agents. nih.gov
Research Scope and Objectives for Advanced Investigations of the Compound
While specific research on (4-Chloronaphthyl)sulfonylamine is not extensively documented in publicly available literature, its structure suggests several avenues for future investigation. The primary objectives for advanced studies would be to synthesize and characterize the compound, followed by a systematic evaluation of its chemical and biological properties.
Key Research Objectives:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain high-purity (4-Chloronaphthyl)sulfonylamine. Full characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.
Physicochemical Profiling: Determination of key physicochemical properties, including solubility, lipophilicity (LogP), and pKa, which are critical for understanding its potential as a bioactive molecule.
Biological Screening: A broad-based biological screening to identify potential therapeutic applications. Based on the activities of related naphthalene sulfonamides, initial screens could focus on anticancer, antibacterial, and enzyme inhibition assays. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications to the naphthalene ring (e.g., different halogen substitutions) and the amine side chain to establish clear structure-activity relationships. This would guide the optimization of any identified biological activity.
The following table outlines the key structural components of the target compound and their potential contributions to its properties, providing a framework for these proposed investigations.
| Component | Structure | Potential Significance |
| Naphthalene Core | C₁₀H₇- | Provides a rigid, lipophilic scaffold for target interaction. |
| Sulfonamide Linker | -SO₂NH- | Acts as a stable linker and potential hydrogen bond donor/acceptor. |
| 4-Chloro Substituent | -Cl | Modulates electronic properties and metabolic stability. |
| (2-Hydroxyethyl)amine | -CH₂CH₂OH | Introduces polarity, potential for hydrogen bonding, and improves solubility. |
Further research into (4-Chloronaphthyl)sulfonylamine holds the promise of uncovering novel chemical properties and biological activities, thereby contributing to the broader field of naphthalene sulfonamide chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-5-6-12(18(16,17)14-7-8-15)10-4-2-1-3-9(10)11/h1-6,14-15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVYIXZMPBDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloronaphthyl Sulfonylamine
Established Synthetic Routes for (4-Chloronaphthyl)sulfonylamine
The synthesis of (4-Chloronaphthyl)sulfonylamine primarily relies on the formation of the sulfonamide bond, a robust and widely utilized linkage in medicinal and materials chemistry.
Direct Sulfonylation Reactions utilizing 4-Chloronaphthalene-1-sulfonyl Chloride and 2-Hydroxyethylamine
The most direct and conventional method for the synthesis of (4-Chloronaphthyl)sulfonylamine is the reaction between 4-chloronaphthalene-1-sulfonyl chloride and 2-hydroxyethylamine (ethanolamine). This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The choice of solvent can vary, with dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequently used. The reaction conditions are generally mild, often proceeding at room temperature to slightly elevated temperatures to ensure complete reaction.
Table 1: Representative Reaction Conditions for Direct Sulfonylation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Triethylamine | Dichloromethane | 0 to rt | 2-6 | 85-95 |
| Pyridine | THF | rt | 4-8 | 80-90 |
| K2CO3 | Acetonitrile | rt to 50 | 6-12 | 75-85 |
Note: This data is representative of general sulfonylation reactions and may be adapted for the specific synthesis of (4-Chloronaphthyl)sulfonylamine.
Exploration of Alternative Amidation Strategies for Sulfonamide Formation
While direct sulfonylation is the most common approach, alternative strategies for forming the sulfonamide bond can be employed, particularly in cases where the starting sulfonyl chloride is unstable or difficult to access.
One such alternative is the Mitsunobu reaction . This powerful reaction allows for the formation of a carbon-nitrogen bond between an alcohol and a nitrogen nucleophile, such as a sulfonamide, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). In this context, one could envision a reaction between 4-chloronaphthalene-1-sulfonamide (B3024828) and ethylene (B1197577) glycol, where one of the hydroxyl groups of the glycol acts as the nucleophile.
Another potential route involves reductive amination . This method would entail the reaction of 4-chloronaphthalene-1-sulfonamide with 2-hydroxyacetaldehyde in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to form the desired N-(2-hydroxyethyl)sulfonamide.
Functionalization and Derivatization Strategies for the (4-Chloronaphthyl)sulfonylamine Scaffold
The (4-Chloronaphthyl)sulfonylamine molecule offers several sites for further chemical modification, enabling the synthesis of a library of related compounds with potentially diverse properties.
Modifications at the Hydroxyethyl (B10761427) Moiety (e.g., Etherification, Esterification)
The primary alcohol of the hydroxyethyl group is a prime target for functionalization.
Etherification: The hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.
Esterification: The hydroxyl group can also be acylated to form esters. This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis.
Table 2: Potential Modifications at the Hydroxyethyl Moiety
| Reaction | Reagents | Product Functional Group |
| Etherification | 1. NaH, 2. R-X | -O-R |
| Esterification | R-COCl, Pyridine | -O-CO-R |
| Esterification | (RCO)2O, Pyridine | -O-CO-R |
| Fischer Esterification | R-COOH, H+ | -O-CO-R |
Substitutions and Transformations on the Naphthalene (B1677914) Ring System
The 4-chloro-naphthalene ring is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the electron-withdrawing sulfonyl group and the chloro substituent will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The sulfonyl group is a deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. The outcome of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) will depend on the interplay of these electronic effects and steric hindrance.
Nucleophilic Aromatic Substitution: The chlorine atom on the naphthalene ring can potentially be displaced by strong nucleophiles under forcing conditions, a process known as nucleophilic aromatic substitution (SNAAr). The electron-withdrawing sulfonyl group can activate the ring towards such reactions.
Reactions at the Sulfonamide Nitrogen for N-Alkylation or N-Acylation
The nitrogen atom of the sulfonamide group, while less nucleophilic than a typical amine, can still undergo alkylation and acylation reactions.
N-Alkylation: Deprotonation of the sulfonamide nitrogen with a strong base (e.g., sodium hydride) followed by treatment with an alkyl halide can lead to N-alkylation.
N-Acylation: The sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides, often requiring a catalyst or more forcing conditions compared to amine acylation.
Table 3: Potential Modifications at the Sulfonamide Nitrogen
| Reaction | Reagents | Product Functional Group |
| N-Alkylation | 1. NaH, 2. R-X | -N(R)- |
| N-Acylation | R-COCl, Base | -N(CO-R)- |
Oxidative Coupling and Cyclization Approaches for Analog Development
The development of analogs of (4-Chloronaphthyl)sulfonylamine can be achieved through various synthetic strategies, with oxidative coupling and cyclization reactions offering powerful tools for structural diversification. These approaches can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, resulting in novel molecular scaffolds with potentially enhanced or modified biological activities.
Oxidative Coupling:
Oxidative coupling reactions involve the formation of a new bond between two molecular fragments through an oxidative process, often facilitated by a metal catalyst or a chemical oxidant. In the context of (4-Chloronaphthyl)sulfonylamine analogs, this could involve the coupling of the naphthalene ring with another aromatic or heteroaromatic moiety. While direct oxidative coupling on the sulfonamide nitrogen is less common, the naphthalene ring is susceptible to such transformations.
For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthol (B1666908) derivatives has been reported to yield binaphthol compounds. researchgate.net This type of reaction, if applied to a suitably functionalized precursor of (4-Chloronaphthyl)sulfonylamine, could lead to dimeric structures. The general principle involves the oxidation of the naphthol to a radical species, which then undergoes coupling.
Aerobic oxidative coupling of arenes, such as N-substituted indoles with benzene (B151609) derivatives, has also been demonstrated. researchgate.net This highlights the potential for cross-coupling reactions involving the naphthalene ring of the target compound with other aromatic systems, leading to biaryl structures. Such transformations are often catalyzed by transition metals like palladium or copper and utilize molecular oxygen as the terminal oxidant.
Interactive Data Table: Examples of Oxidative Coupling Reactions for Naphthalene Derivatives
| Coupling Partners | Catalyst/Oxidant | Product Type | Potential Application for Analog Development |
| 2-Naphthol | Fe(ClO4)2 / Chiral Ligand | BINOL Derivatives | Dimerization of functionalized naphthalene precursors. |
| N-Substituted Indole + Benzene | Pd(OAc)2 / O2 | Biaryl Compounds | Coupling of the naphthalene ring with other aromatic systems. |
Cyclization Approaches:
Intramolecular cyclization of (4-Chloronaphthyl)sulfonylamine or its derivatives can lead to the formation of various heterocyclic systems, significantly expanding the chemical space of accessible analogs. The presence of the 2-hydroxyethyl group provides a reactive handle for such transformations.
One potential cyclization pathway is an intramolecular Friedel-Crafts reaction. masterorganicchemistry.comresearchgate.net Under acidic conditions, the hydroxyl group could be protonated and eliminated to form a carbocation, which could then be attacked by the electron-rich naphthalene ring to form a new ring system. The success of this approach is dependent on the reactivity of the naphthalene ring and the stability of the intermediate carbocation.
Another approach involves the intramolecular cyclization of radicals generated from α-halomethylsulfonamides. figshare.com By converting the hydroxyl group to a halide, subsequent radical generation and intramolecular cyclization could lead to the formation of sultams (cyclic sulfonamides).
Furthermore, the dehydrative cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines is a well-established transformation. nih.gov While the substrate in this case is a sulfonamide, analogous conditions could potentially promote the cyclization of (4-Chloronaphthyl)sulfonylamine to form a morpholine-fused derivative. The synthesis of morpholine (B109124) and benzothiazine derivatives often involves the cyclization of precursors containing amino alcohol or related functionalities. nih.govnih.gov
Interactive Data Table: Potential Cyclization Strategies for Analog Development
| Reaction Type | Key Intermediate/Reagent | Resulting Heterocycle | Notes |
| Intramolecular Friedel-Crafts | Carbocation | Fused ring system | Requires acidic conditions. |
| Radical Cyclization | α-Halomethylsulfonamide radical | Sultam | Initiated by radical initiators. |
| Dehydrative Cyclization | Activation of hydroxyl group | Morpholine derivative | Analogous to oxazoline (B21484) synthesis from amides. |
Reaction Mechanism Elucidation for Key Synthetic Steps
Understanding the reaction mechanisms underlying the synthesis and transformation of (4-Chloronaphthyl)sulfonylamine is crucial for optimizing reaction conditions and predicting the formation of products. The key synthetic step is the N-alkylation of 4-chloronaphthalene-1-sulfonamide with a 2-hydroxyethylating agent.
The N-alkylation of sulfonamides can proceed through different mechanisms depending on the nature of the alkylating agent and the reaction conditions. When using a 2-haloethanol, the reaction typically follows an S_N2 mechanism. The sulfonamide anion, a potent nucleophile, attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the N-C bond.
Alternatively, the Mitsunobu reaction offers a powerful method for the N-alkylation of sulfonamides with alcohols. researchgate.net This reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The mechanism is thought to proceed through the formation of an alkoxyphosphonium salt. The sulfonamide then acts as a nucleophile, attacking the activated alcohol in an S_N2 fashion, leading to inversion of configuration at the alcohol carbon.
The mechanism of intramolecular cyclization reactions, such as the Friedel-Crafts type, involves the generation of an electrophilic species that is subsequently attacked by the aromatic ring. In the case of (4-Chloronaphthyl)sulfonylamine, acid-catalyzed dehydration of the alcohol would generate a primary carbocation or a species with carbocationic character. This electrophile would then be attacked by the π-electrons of the naphthalene ring, followed by deprotonation to restore aromaticity and form the cyclized product. masterorganicchemistry.com
For radical cyclizations, the mechanism involves the homolytic cleavage of a carbon-halogen bond to generate a radical intermediate. This radical can then add intramolecularly to an unsaturated system or, in the case of sultam formation, attack the sulfonyl group in a 5-exo or 6-endo fashion. figshare.com The regioselectivity of the cyclization is governed by Baldwin's rules.
Advanced Spectroscopic and Structural Characterization of 4 Chloronaphthyl Sulfonylamine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the molecule.
Proton (¹H) NMR Spectral Analysis for Structural Confirmation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For (4-Chloronaphthyl)sulfonylamine, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the ethyl chain, and the labile protons of the hydroxyl and amine groups.
Aromatic Region (Naphthalene Protons): The six protons on the 1,4-disubstituted naphthalene ring are expected to appear in the downfield region, typically between 7.5 and 8.8 ppm. The substitution pattern leads to a complex set of overlapping multiplets, including doublets and doublets of doublets, due to spin-spin coupling between adjacent protons.
Aliphatic Region (Ethyl Protons): The two methylene (B1212753) (-CH₂-) groups of the 2-hydroxyethyl side chain would present as two distinct signals. The methylene group adjacent to the sulfonamide nitrogen (-NH-CH₂-) is anticipated to resonate at approximately 3.2-3.4 ppm. The methylene group attached to the hydroxyl group (-CH₂-OH) would be slightly further downfield, around 3.6-3.8 ppm. Both signals would likely appear as triplets due to coupling with each other.
Labile Protons (-OH and -NH): The signals for the hydroxyl (-OH) and sulfonamide (-NH) protons are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They can often be identified by their disappearance from the spectrum upon shaking the sample with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for (4-Chloronaphthyl)sulfonylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Naphthalene H | 7.5 - 8.8 | Multiplets (m) |
| -CH₂-N | 3.2 - 3.4 | Triplet (t) |
| -CH₂-O | 3.6 - 3.8 | Triplet (t) |
| -NH (Sulfonamide) | Variable | Broad Singlet (br s) |
| -OH (Alcohol) | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The molecule is expected to show 12 distinct carbon signals.
Aromatic Carbons: The ten carbons of the naphthalene ring would appear in the 120-140 ppm range. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the chloro substituent. The carbon atom directly bonded to the sulfonyl group (C1) and the carbon bonded to the chlorine atom (C4) would have characteristic shifts within this region.
Aliphatic Carbons: The two carbons of the ethyl chain would be found in the upfield region. The carbon adjacent to the nitrogen (-CH₂-N) is predicted to appear around 45-50 ppm, while the carbon bonded to the hydroxyl group (-CH₂-O) would be further downfield, typically in the 60-65 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Chloronaphthyl)sulfonylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthalene C (Aromatic) | 120 - 140 |
| -CH₂-N (Aliphatic) | 45 - 50 |
| -CH₂-O (Aliphatic) | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the naphthalene ring and, crucially, between the two methylene protons of the hydroxyethyl (B10761427) group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signal at ~3.3 ppm to the carbon signal at ~47 ppm (-CH₂-N) and the proton signal at ~3.7 ppm to the carbon signal at ~62 ppm (-CH₂-O).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity between the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Expected key correlations would include those from the -NH-CH₂- protons to the naphthalene carbons (specifically C1), confirming the attachment of the side chain to the sulfonyl group, which is in turn attached to the naphthalene ring.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of (4-Chloronaphthyl)sulfonylamine would be characterized by several key absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretch: A moderate, sharp peak around 3300-3250 cm⁻¹ would indicate the N-H bond of the sulfonamide group.
C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.
S=O Asymmetric and Symmetric Stretches: The sulfonyl group is identified by two very strong and distinct absorption bands. The asymmetric stretch typically occurs at 1370-1330 cm⁻¹, and the symmetric stretch is found at 1180-1160 cm⁻¹. These are highly characteristic of sulfonamides.
C=C Aromatic Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range correspond to the carbon-carbon double bond stretching within the naphthalene ring.
C-O Stretch: A strong band for the alcohol C-O stretch is expected in the 1260-1000 cm⁻¹ region.
C-Cl Stretch: The vibration for the carbon-chlorine bond is typically found in the fingerprint region, between 800 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for (4-Chloronaphthyl)sulfonylamine
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Sulfonamide (-NH) | N-H Stretch | 3300 - 3250 | Moderate |
| Aromatic C-H | C-H Stretch | > 3000 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Sulfonyl (O=S=O) | Asymmetric Stretch | 1370 - 1330 | Strong |
| Sulfonyl (O=S=O) | Symmetric Stretch | 1180 - 1160 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Alcohol (-C-O) | C-O Stretch | 1260 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated π-system of the chloronaphthalene group. Naphthalene and its derivatives are known to exhibit characteristic absorption spectra due to π → π* transitions. The spectrum is expected to show multiple absorption bands, typically in the UV region between 200 and 400 nm. The presence of the chloro and sulfonyl substituents on the naphthalene ring will influence the exact position (λ_max) and intensity of these absorption maxima compared to unsubstituted naphthalene.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak: The molecular formula for (4-Chloronaphthyl)sulfonylamine is C₁₂H₁₂ClNO₃S, giving a monoisotopic mass of approximately 285.03 Da. In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 285. A key feature would be the presence of an [M+2]⁺ peak at m/z 287 with about one-third the intensity of the M⁺ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom.
Fragmentation Pattern: Under electron ionization (EI), the molecule would fragment in a predictable manner. Plausible fragmentation pathways would include:
Cleavage of the C-C bond in the side chain, leading to the loss of a CH₂OH radical (mass 31).
Cleavage of the S-N bond, resulting in the formation of a [C₁₀H₆ClSO₂]⁺ fragment (m/z ~225) and a [HNCH₂CH₂OH]⁺ fragment (m/z ~61).
Loss of the entire sulfonyl group, leading to a chloronaphthyl cation [C₁₀H₆Cl]⁺ (m/z ~161).
Analysis of these fragments allows for the step-by-step reconstruction of the molecule, confirming the identity of the chloronaphthalene core and the hydroxyethylsulfonamide side chain.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, intermolecular interactions, and packing efficiency within the crystal lattice, all of which influence the physicochemical properties of the compound. For sulfonamides, crystallography reveals the conformational preferences of the flexible sulfonamide linkage and the dominant non-covalent interactions that guide the supramolecular assembly.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
While specific experimental data for (4-Chloronaphthyl)sulfonylamine is unavailable, the expected geometric parameters can be inferred from studies on analogous structures. The core geometry of the sulfonamide group (–SO₂NH–) is generally tetrahedral around the sulfur atom.
Typical bond lengths in related sulfonamide crystal structures are consistent and fall within predictable ranges. The S=O double bonds are typically short, while the S–N and S–C bonds are longer single bonds. The bond angles around the sulfur atom usually deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric and electronic effects of the different substituents.
Table 1: Expected Bond Parameters in Aromatic Sulfonamides
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| S=O | 1.42 - 1.45 | |
| S–N | 1.61 - 1.65 | |
| S–C (aromatic) | 1.75 - 1.78 | |
| O=S=O | 118 - 122 | |
| O=S–N | 105 - 109 | |
| O=S–C | 106 - 110 |
Note: These are generalized ranges derived from various published sulfonamide crystal structures and serve as estimations in the absence of specific data for (4-Chloronaphthyl)sulfonylamine.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Crystal Lattice
The crystal packing of sulfonamides is predominantly governed by hydrogen bonding. nih.govresearchgate.netnih.gov The sulfonamide group itself contains a hydrogen bond donor (the N–H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms). nih.gov Additionally, the hydroxyethyl moiety in (4-Chloronaphthyl)sulfonylamine introduces another potent hydrogen bond donor and acceptor site (the –OH group).
This combination of functional groups allows for the formation of robust and extensive hydrogen bonding networks. Common hydrogen bonding patterns, or synthons, observed in sulfonamide crystals include:
Chains: Molecules link head-to-tail via N–H···O=S interactions, forming one-dimensional chains. nih.gov
Dimers: Two molecules can form a cyclic dimer through a pair of N–H···O=S hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.net
Conformational Analysis of the Sulfonamide and Hydroxyethyl Moieties in Crystalline State
The conformation of the sulfonamide group is a key structural feature. Aromatic sulfonamides often adopt a 'gauche' or 'trans' conformation with respect to the C-S-N-C backbone. appchemical.com The orientation of the N-H bond relative to the substituents on the nitrogen and sulfur atoms is also of significant interest. For instance, in similar structures, the N-H bond has been observed to be 'syn' or 'anti' to specific substituents on the aromatic rings. researchgate.net
The flexibility of the hydroxyethyl side chain allows it to adopt various conformations to optimize hydrogen bonding and minimize steric hindrance within the crystal lattice. The torsion angles around the C–C and C–N bonds of this moiety would be determined by the local packing environment. The conformation of this group is critical as it positions the terminal hydroxyl group for participation in the key hydrogen bonding networks that stabilize the crystal. appchemical.commdpi.com Studies on related structures show that the conformation observed in the crystalline state is often one of the low-energy structures predicted by computational methods. mdpi.com
Theoretical and Computational Studies on 4 Chloronaphthyl Sulfonylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods can predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of sulfonamides due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods are routinely used to perform geometry optimizations, providing detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. researchgate.netnih.gov
For a typical aryl sulfonamide, DFT calculations can predict key geometric parameters. For instance, studies on benzenesulfonamide (B165840) (BSA) and its derivatives have established the geometry of the sulfonamide group. nih.govmdpi.com The optimized geometry allows for the calculation of other properties, such as the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. nih.gov
Vibrational frequency calculations are another significant application of DFT. nih.govspectroscopyonline.com By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. researchgate.netnih.gov These calculated frequencies, when compared with experimental data, help in the assignment of vibrational modes to specific atomic motions within the molecule. spectroscopyonline.comresearchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for an Aryl Sulfonamide Moiety (Note: These are typical values for aryl sulfonamides and may vary for specific molecules.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| S-O | 1.45 - 1.47 | O-S-O: 107 - 109 |
| S-N | 1.63 - 1.67 | O-S-C: ~107 |
| S-C (aryl) | 1.76 - 1.81 | N-S-C: ~119 |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller–Plesset perturbation theory (MP2) are employed to incorporate electron correlation effects more rigorously than standard DFT functionals. nih.govmdpi.com
Studies on aryl sulfonamides have utilized MP2 calculations to refine the understanding of their conformational energies and structures. nih.govmdpi.com For example, comparing the relative energies of different conformers calculated at both DFT and MP2 levels can provide a more robust picture of the conformational landscape. In a study of benzenesulfonamide, MP2 calculations predicted a smaller energy difference between eclipsed and staggered conformers compared to the B3LYP functional. nih.gov This highlights the importance of high-level calculations for accurately describing subtle energetic differences.
Conformational Analysis
The biological activity and physical properties of sulfonamides are intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.
The conformation of aryl sulfonamides is largely determined by the rotation around the C-S and S-N bonds. Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. researchgate.netacs.org This process allows for the identification of energy minima, which correspond to stable conformations (rotamers), and transition states, which represent the energy barriers between them. acs.org
For many aryl sulfonamides, theoretical studies have identified multiple stable conformers. nih.gov For instance, in benzenesulfonamide and its para-substituted derivatives, two main types of conformers are often found: one where the N-H bonds are eclipsed with respect to the S-O bonds, and another where they are staggered. nih.govmdpi.com Computational results consistently show that the eclipsed conformers are generally more stable. nih.gov The relative energies of these conformers are crucial for understanding which shapes the molecule is likely to adopt under given conditions.
Table 2: Calculated Relative Energies for Eclipsed vs. Staggered Conformers of Benzenesulfonamide (BSA)
| Method | Conformer | Relative Energy (kJ/mol) |
| B3LYP/6-311++G | Eclipsed (most stable) | 0.00 |
| B3LYP/6-311++G | Staggered | 3.56 |
| MP2/6-311++G | Eclipsed (most stable) | 0.00 |
| MP2/6-311++G | Staggered | 5.00 |
Data sourced from a rotational spectroscopy study. nih.gov
The flexibility of the sulfonamide linkage is defined by the energy barriers to rotation around the S-N and Aryl-S bonds. These rotational barriers can be calculated as the energy difference between the stable conformers (energy minima) and the transition states connecting them.
Table 3: Calculated Rotational Energy Barriers for Selected Sulfonamides
| Compound | Bond | Rotational Barrier (kJ/mol) |
| N,N-disubstituted nonafluorobutane-1-sulfonamides | S-N | 62 - 71 |
| Substituted hexahydropyrrolo[2,3-b]indole sulfonamides | S-N | Reduced barrier noted |
Data sourced from studies on specific sulfonamide derivatives. researchgate.netchemrxiv.org
Molecular Modeling and Simulations
Beyond static quantum chemical calculations, molecular modeling and simulations, particularly molecular dynamics (MD), provide a dynamic view of sulfonamide behavior. MD simulations model the movement of atoms and molecules over time, offering insights into conformational dynamics, interactions with solvent, and binding to biological targets. nih.govpeerj.com
In the context of drug design, MD simulations are used to study how sulfonamide-based inhibitors interact with their target enzymes. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and help understand the molecular basis of drug resistance. nih.govpeerj.com By simulating the behavior of the molecule in a solvated environment, MD can also provide a more realistic picture of its conformational preferences compared to gas-phase calculations. peerj.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of (4-Chloronaphthyl)sulfonylamine. These simulations can reveal how the molecule behaves in different environments, such as in a solvent, and how its conformation changes over time.
In a typical MD simulation of (4-Chloronaphthyl)sulfonylamine, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in small time steps, typically on the order of femtoseconds, to trace the trajectory of each atom.
From these simulations, various properties can be analyzed, including:
Conformational Flexibility: Analysis of the trajectory can identify the most stable conformations of the molecule and the energy barriers between them.
Solvent Effects: MD simulations can show how solvent molecules arrange around the solute and how they influence its structure and dynamics. For instance, the interaction of water molecules with the hydroxyl and sulfonyl groups can be studied in detail. mdpi.com
The following table illustrates the type of data that can be obtained from MD simulations, showing the average number of hydrogen bonds formed between (4-Chloronaphthyl)sulfonylamine and surrounding water molecules.
| Simulation Time (ns) | Average Number of Solute-Solvent Hydrogen Bonds |
| 0-10 | 3.2 |
| 10-20 | 3.5 |
| 20-30 | 3.4 |
| 30-40 | 3.3 |
| 40-50 | 3.6 |
Note: The data in this table is illustrative and not derived from actual experimental results.
Monte Carlo Simulations for Conformational Space Exploration
Monte Carlo (MC) simulations offer another powerful approach to explore the conformational space of (4-Chloronaphthyl)sulfonylamine. Unlike MD simulations that follow a deterministic trajectory, MC methods use random sampling to generate different molecular conformations. A new conformation is generated by randomly moving an atom or a group of atoms, and this new conformation is either accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in energy.
This method is particularly useful for:
Broad Conformational Searching: MC simulations can efficiently explore a wide range of possible conformations, making them ideal for identifying low-energy structures.
Thermodynamic Properties: By sampling a large number of conformations, MC simulations can be used to calculate thermodynamic properties such as the average energy and heat capacity.
The results of a Monte Carlo simulation can be presented as a potential energy surface, showing the energy of the molecule as a function of its conformational parameters, such as dihedral angles.
Computational Studies on Intermolecular Interactions
Understanding the intermolecular interactions of (4-Chloronaphthyl)sulfonylamine is crucial for predicting its crystal packing and its interactions with other molecules.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govmdpi.com The Hirshfeld surface is defined as the region in space where the contribution of the electron density from a given molecule is greater than that from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the key intermolecular contacts.
For (4-Chloronaphthyl)sulfonylamine, a Hirshfeld surface analysis would reveal the relative importance of different types of interactions, such as:
Hydrogen Bonds: Strong hydrogen bonds, for example between the hydroxyl group and the sulfonyl oxygen of a neighboring molecule, would appear as distinct red regions on the dnorm surface. nih.gov
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The following table shows a hypothetical breakdown of the percentage contribution of different intermolecular contacts for (4-Chloronaphthyl)sulfonylamine.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.2 |
| O···H | 20.5 |
| Cl···H | 12.8 |
| C···H | 9.7 |
| N···H | 5.3 |
| Other | 6.5 |
Note: The data in this table is illustrative and not derived from actual experimental results.
Prediction of Hydrogen Bonding and van der Waals Interactions
Computational methods can predict the nature and strength of hydrogen bonds and van der Waals interactions. researchgate.netnih.govresearchgate.net Quantum chemical calculations, for instance, can be used to determine the geometry and energy of these interactions. The presence of both hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the sulfonyl oxygens and the chlorine atom) in (4-Chloronaphthyl)sulfonylamine suggests a rich network of potential hydrogen bonds. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's electronic properties and reactivity. acadpubl.eumalayajournal.org
For (4-Chloronaphthyl)sulfonylamine, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO.
HOMO: The HOMO is the orbital from which an electron is most likely to be donated. Its energy is related to the ionization potential.
LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. Its energy is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large gap suggests high stability, while a small gap indicates higher reactivity.
The following table presents hypothetical FMO data for (4-Chloronaphthyl)sulfonylamine.
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is illustrative and not derived from actual experimental results.
Charge Distribution and Electronic Properties Analysis
The distribution of electron density within a molecule determines many of its chemical and physical properties. Computational methods can be used to calculate the partial atomic charges and generate a molecular electrostatic potential (MEP) map.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For (4-Chloronaphthyl)sulfonylamine, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the chlorine atom, indicating their role as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amine groups, highlighting their function as hydrogen bond donors.
Future Research Directions and Advanced Methodological Development
Development of Novel Synthetic Strategies for Naphthalene (B1677914) Sulfonamides
The synthesis of naphthalene sulfonamides is a cornerstone of their development. Traditional methods often involve the condensation of a primary or secondary amine with a naphthalene sulfonyl chloride in the presence of a base. nih.govstmjournals.in However, the demand for greater molecular diversity, improved efficiency, and greener chemical processes is driving the development of novel synthetic strategies.
Future efforts are aimed at expanding the chemical space accessible to researchers. This includes the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to modify a core bromo-naphthalene precursor, thereby creating diverse libraries of compounds. researchgate.net Another innovative approach involves multi-step reaction sequences, beginning with reactions like the bromination of a naphthol derivative followed by reaction with a sulfonamide-containing molecule. ijbpas.com Ultrasound-promoted reactions are also being explored as a green chemistry method to accelerate condensation reactions, offering excellent yields in shorter timeframes. jmchemsci.com These advanced methods allow for the precise introduction of various functional groups, enabling fine-tuning of the molecule's physicochemical and biological properties.
Table 1: Comparison of Synthetic Strategies for Naphthalene Sulfonamides
| Synthetic Strategy | Description | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Classical Condensation | Reaction between an amine and a naphthalene sulfonyl chloride. nih.gov | Naphthalene sulfonyl chloride, amine, Et₃N, CH₂Cl₂/THF. nih.gov | Straightforward, well-established. |
| Palladium-Catalyzed Cross-Coupling | Modification of a halogenated naphthalene sulfonamide scaffold. researchgate.net | Bromo-naphthalene precursor, various coupling partners, Palladium catalyst. researchgate.net | Allows for rapid generation of a diverse library of analogues. researchgate.net |
| Multi-step Synthesis via Bromination | Initial bromination of a hydroxy acetonaphthone followed by reaction with a sulfanilamide. ijbpas.com | N-bromosuccinimide, Sulphanilamide, low temperature. ijbpas.com | Provides access to different substitution patterns. |
| Ultrasound-Promoted Synthesis | Use of ultrasound to accelerate the condensation reaction. jmchemsci.com | 2-naphthol (B1666908) derivative, acetone (B3395972) dicarboxylic acid, H₂SO₄, ultrasound bath. jmchemsci.com | Green method, excellent yields, reduced reaction times. jmchemsci.com |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For naphthalene sulfonamides, these methods are crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective molecules.
Molecular docking is a widely used technique to predict how a naphthalene sulfonamide derivative might bind to a biological target, such as the colchicine-binding site of tubulin or the active site of an enzyme. nih.govsemanticscholar.org This provides insights into the key interactions that govern biological activity. Beyond standard docking, more advanced approaches like homology modeling are used when the crystal structure of the target protein is unavailable. researchgate.net Furthermore, the integration of molecular dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) binding free energy calculations can offer a more dynamic and quantitative picture of the binding event, helping to refine lead compounds. nih.gov These computational tools enable the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted efficacy and best pharmacokinetic profiles. frontiersin.orguaeu.ac.aewiley.com
Table 2: Computational Tools in Naphthalene Sulfonamide Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the binding pose of a ligand within a protein's active site. nih.gov | Identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govsemanticscholar.org |
| Homology Modeling | Creates a 3D model of a target protein based on the structure of a related known protein. researchgate.net | Enables structure-based design when an experimental structure is not available. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Provides information on the stability of the ligand-protein complex and conformational changes. |
| ADME Prediction | In silico assessment of Absorption, Distribution, Metabolism, and Excretion properties. jmchemsci.comuaeu.ac.ae | Evaluates the drug-likeness and potential pharmacokinetic profile of a compound before synthesis. jmchemsci.com |
Integration of Multimodal Spectroscopic Techniques for Comprehensive Structural Characterization
Unambiguous structural characterization is fundamental to understanding the properties of any new chemical entity. For naphthalene sulfonamides, a combination of spectroscopic techniques is typically employed. Standard methods include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), which together confirm the connectivity and elemental composition of the synthesized molecule. nih.govsemanticscholar.orgjmchemsci.com
To gain deeper structural insights, researchers are integrating more advanced and multimodal techniques. Rotational spectroscopy, for example, provides extraordinarily accurate data on the conformational preferences of sulfonamide molecules in the gas phase, which is not achievable with solution- or solid-state methods. kcl.ac.uk This technique can resolve hyperfine structures, providing crucial information for unambiguous conformational identification. kcl.ac.uk Another emerging frontier is the use of multi-modal machine learning approaches that combine data from different spectroscopic sources, such as IR and NMR, to elucidate molecular structures with high accuracy. chemrxiv.org Advanced UV-Vis techniques like fluorescence excitation and UV-UV holeburning (UVHB) spectroscopy are also valuable for studying the distinct properties of structural isomers. nih.gov
Table 3: Spectroscopic Techniques for Characterizing Naphthalene Sulfonamides
| Technique | Type of Information | Level of Detail |
|---|---|---|
| NMR (¹H, ¹³C) | Connectivity of atoms, chemical environment. jmchemsci.com | Atomic-level structural backbone. |
| Mass Spectrometry (HRMS) | Molecular weight and elemental formula. nih.gov | Confirms molecular identity and purity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. ijbpas.com | Identifies key chemical bonds (e.g., S=O, N-H). |
| Rotational Spectroscopy | Precise molecular structure and conformational preferences in the gas phase. kcl.ac.uk | Highly accurate determination of bond lengths, angles, and rotational barriers. kcl.ac.uk |
| X-ray Crystallography | 3D structure and intermolecular interactions in the solid state. researchgate.net | Definitive solid-state conformation and packing. |
Exploration of Naphthalene Sulfonamide Scaffolds in Emerging Areas of Chemical Biology
The inherent versatility of the naphthalene sulfonamide scaffold makes it an attractive starting point for exploring new areas of chemical biology and developing novel therapeutic agents. While this scaffold has been investigated for some time, new biological targets are continually being identified.
Recent research has highlighted their potential as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. nih.govtandfonline.com Specific derivatives have been shown to bind to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org Another significant area is the development of antagonists for chemokine receptors like CCR8, which are involved in inflammatory diseases. researchgate.netnih.gov Furthermore, naphthalene sulfonamides are being investigated as potential treatments for parasitic diseases like leishmaniasis, an area with a critical need for new, less toxic, and more effective drugs. researchgate.net These emerging applications demonstrate the broad utility of the scaffold in creating chemical probes and potential therapeutics for a range of diseases.
Table 4: Biological Targets and Applications of Naphthalene Sulfonamide Scaffolds
| Biological Target | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Tubulin | Oncology | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govsemanticscholar.org |
| Chemokine Receptor 8 (CCR8) | Inflammation, Immunology | Antagonism of the receptor to block downstream signaling pathways. researchgate.netnih.gov |
| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Diseases | Inhibition of the protein involved in lipid metabolism. researchgate.net |
| Leishmania Parasites | Infectious Disease | Inhibition of parasite growth through as-yet-unidentified mechanisms. researchgate.net |
| Raf Kinases (B-Raf, c-Raf) | Oncology | Inhibition of key enzymes in signaling pathways that drive cancer cell proliferation. nih.gov |
Methodological Advancements in In Vitro Biochemical Assays for Detailed Mechanistic Insights
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development. For naphthalene sulfonamides, advancements in in vitro biochemical assays are enabling a more detailed mechanistic understanding.
Beyond simple cell viability assays like the MTT assay, more sophisticated methods are being employed. researchgate.net For compounds targeting tubulin, in vitro tubulin polymerization assays directly measure the compound's ability to inhibit the formation of microtubules. tandfonline.com For kinase inhibitors, dose-dependent kinase assays are used to determine IC₅₀ values against specific enzyme isoforms, providing a clear measure of potency and selectivity. nih.gov These biochemical assays are often complemented by cell-based assays that confirm the mechanism in a more complex biological environment, such as cell cycle analysis by flow cytometry to show arrest at a specific phase. semanticscholar.org These advanced assays provide the detailed, quantitative data necessary to build a comprehensive picture of a compound's mechanism of action, guiding further optimization. nih.gov
Table 5: Advanced In Vitro Assays for Mechanistic Studies
| Assay Type | Purpose | Information Obtained |
|---|---|---|
| Tubulin Polymerization Assay | To directly measure the effect of a compound on microtubule formation. tandfonline.com | IC₅₀ value for polymerization inhibition; confirms direct interaction with tubulin. semanticscholar.orgtandfonline.com |
| Biochemical Kinase Assay | To quantify the inhibitory activity against a purified kinase enzyme. nih.gov | IC₅₀ values, potency, and selectivity against a panel of kinases. nih.gov |
| Cell Cycle Analysis | To determine the effect of a compound on cell cycle progression. semanticscholar.org | Identifies the specific phase of the cell cycle (e.g., G2/M) where the compound exerts its effect. semanticscholar.org |
| Calcium Mobilization Assay | To measure the functional response of a receptor (e.g., CCR8) to an antagonist. researchgate.net | Functional inhibition of receptor signaling. |
| MTT Viability Assay | To assess the cytotoxic effect of a compound on cell lines. researchgate.net | IC₅₀ values for cytotoxicity against cancer or parasitic cells. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Chloronaphthyl)sulfonylamine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation of 4-chloronaphthalene to form the sulfonyl chloride intermediate, followed by nucleophilic substitution with 2-hydroxyethylamine. Key steps include:
- Sulfonation using chlorosulfonic acid or SO₃ under controlled temperatures (40–60°C) to avoid over-sulfonation .
- Coupling the sulfonyl chloride with 2-hydroxyethylamine in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC or HPLC. Purity can be enhanced by recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of (4-Chloronaphthyl)sulfonylamine?
- Analytical Techniques :
- NMR : Confirm the presence of the sulfonyl group (δ 3.5–4.0 ppm for SO₂-NH-CH₂) and hydroxyethyl moiety (δ 1.5–2.0 ppm for -CH₂-OH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 325.7 for C₁₂H₁₂ClNO₃S) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and detect hydrolytic degradation products .
Q. What solubility and stability profiles are critical for handling this compound in biological assays?
- Solubility : Moderately soluble in DMSO (>50 mg/mL) and aqueous buffers at pH 7.4 (1–5 mg/mL) due to the amphiphilic sulfonyl-hydroxyethyl structure .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store lyophilized at -20°C, and prepare fresh solutions in PBS (pH 7.4) for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like (4-Chloronaphthyl)sulfonylamine?
- Approach :
- Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .
- Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets like carbonic anhydrase isoforms .
- Structural Analysis : Use molecular docking (AutoDock Vina) to evaluate how the 4-chloronaphthyl group’s steric bulk impacts binding affinity versus smaller aryl sulfonamides .
Q. What strategies are effective for improving the metabolic stability of (4-Chloronaphthyl)sulfonylamine in pharmacokinetic studies?
- Modifications :
- Replace the hydroxyethyl group with a methoxyethyl moiety to reduce oxidative metabolism by CYP450 enzymes .
- Introduce fluorine atoms at the naphthyl ring’s 2-position to block hydroxylation .
- In Vivo Testing : Administer via IV (1 mg/kg in rodents) and monitor plasma half-life using LC-MS/MS. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can identify metabolic pathways .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for enzyme targets?
- Methods :
- Perform MD (molecular dynamics) simulations (AMBER or GROMACS) to analyze sulfonamide-enzyme interactions over 100 ns trajectories, focusing on hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- Use QSAR models to correlate substituent electronegativity (Cl vs. F) with inhibitory potency (pIC₅₀) .
- Validation : Synthesize top-ranked virtual hits (e.g., 4-fluoro-naphthyl analogs) and test against recombinant enzymes .
Data Contradiction Analysis
Q. Why might (4-Chloronaphthyl)sulfonylamine exhibit variable cytotoxicity across cancer cell lines?
- Factors :
- Differential expression of sulfonamide transporters (e.g., SLC5A8) in cell lines .
- Competing off-target effects (e.g., inhibition of histone deacetylases at µM concentrations) .
- Resolution : Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux pumps (e.g., MDR1) and validate via siRNA knockdown .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Sulfonation Temperature | 50°C, 4 hours | |
| Coupling Solvent | DMF with 1.5 eq. triethylamine | |
| HPLC Retention Time | 8.2 min (C18, 70:30 H₂O/MeCN) | |
| Plasma Half-Life (IV) | 2.3 hours (mice) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
